4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one
Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is a spirocyclic compound that belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an attractive target for scientific investigation.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one is not fully understood, but it is believed to act as a modulator of various receptors in the central nervous system. The compound has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but preliminary studies have shown that the compound has potential as a treatment for various diseases such as cancer, schizophrenia, and depression. The compound has also been shown to have effects on the central nervous system, including the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments is its unique chemical structure, which makes it an attractive target for scientific investigation. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using the compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the investigation of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one. One direction is the development of new drugs based on the compound's unique chemical structure. Another direction is the investigation of the compound's effects on various receptors in the central nervous system. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a treatment for various diseases.
Scientific Research Applications
The unique chemical structure of 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one makes it an attractive target for scientific research in various fields. In medicinal chemistry, the compound has shown potential as a scaffold for the development of new drugs targeting various diseases such as cancer, schizophrenia, and depression. In pharmacology, the compound has been investigated for its potential as a ligand for various receptors such as dopamine and serotonin receptors. In neuroscience, the compound has been studied for its effects on the central nervous system and its potential as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c20-15-4-6-16(7-5-15)21-10-12-22(13-11-21)17-14-18(23)24-19(17)8-2-1-3-9-19/h4-7,14H,1-3,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAGGLWBKJGJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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